Decursidin

Inflammation Nitric Oxide RAW 264.7 Macrophages

Researchers studying Alzheimer's polypharmacology often lack a single probe that simultaneously inhibits BChE, AChE, and BACE1. Decursidin (CAS 23027-48-7), a (3'S,4'R)-disenecioyloxy-3',4'-dihydroxanthyletin from Angelica decursiva, uniquely addresses this gap. Key data for procurement decisions: • BChE Inhibition: Potent competitive inhibitor with validated kinetic profile and active-site docking data, distinct from decursin or decursinol angelate. • Anti-inflammatory Activity: Ranked 2nd most potent NO production inhibitor in a 9-compound panel, providing a reliable benchmark for SAR studies. • Selectivity: Lacks mast cell anaphylactic mediator release activity, enabling pathway-specific experiments without confounding off-target effects. Supplied with full CoA; ambient shipping.

Molecular Formula
Molecular Weight
CAS No. 23027-48-7
Cat. No. B600293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecursidin
CAS23027-48-7
Structural Identifiers
SMILESCC(=CC(=O)OC1C(C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)OC(=O)C=C(C)C)C
InChIInChI=1S/C24H26O7/c1-13(2)9-20(26)29-22-16-11-15-7-8-19(25)28-17(15)12-18(16)31-24(5,6)23(22)30-21(27)10-14(3)4/h7-12,22-23H,1-6H3/t22-,23+/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decursidin: Pure Pyranocoumarin for Inflammation & Neurodegeneration


Decursidin (CAS 23027-48-7) is a naturally occurring pyranocoumarin, primarily isolated from the roots of Angelica decursiva [1]. Characterized by its dihydroxanthyletin core and dual senecioyl ester groups, this compound has been a subject of interest for its anti-inflammatory and enzyme inhibitory properties [1]. Its stereochemistry is definitively established as (3'S,4'R)-disenecioyloxy-3',4'-dihydroxanthyletin [2], distinguishing it from structurally similar analogs in the Angelica genus.

Decursidin: Not Equivalent to Pyranocoumarin Analogs


Substituting Decursidin with other pyranocoumarins like decursin or decursinol angelate (DA) from Angelica gigas, or with close analogs like Pd-C-III, is not scientifically justifiable due to significant divergences in their biological activity profiles. While decursin and DA are widely studied for their anti-cancer and neuroprotective effects [1], Decursidin demonstrates a unique and potent rank order of anti-inflammatory activity, as well as a distinct enzyme inhibition mechanism against butyrylcholinesterase (BChE) that is not shared by its analogs [REFS-2, REFS-3]. These functional differences are driven by specific structural features, such as the number and type of acyl groups, which dictate target interaction and potency [2]. The following quantitative evidence underscores these critical points of differentiation, highlighting why Decursidin is a non-substitutable tool for targeted research applications.

Decursidin: Quantitative Evidence vs. Key Analogs


Anti-Inflammatory Rank Order Among Coumarin Analogs

In a comparative study of nine coumarin derivatives isolated from Angelica decursiva, Decursidin was identified as the second most potent inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 cells [1]. This places its anti-inflammatory efficacy above several close structural analogs, including Pd-C-III and Pd-C-I. In contrast, the related compound (+)-trans-decursidinol exhibited no significant NO suppressive effect under the same conditions, demonstrating a clear functional divergence within the class [1].

Inflammation Nitric Oxide RAW 264.7 Macrophages iNOS COX-2

Competitive BChE Inhibition Mechanism

Decursidin inhibits butyrylcholinesterase (BChE) with an IC50 in the low micromolar range (specific value within 5.78-13.91 µM for the class) and exhibits a competitive mechanism of inhibition [1]. This is a critical point of differentiation, as kinetic studies on a panel of six dihydroxanthyletin-type coumarins revealed that other analogs (Pd-C-I, 4'-methoxy Pd-C-I) act as noncompetitive inhibitors, while others (4'-hydroxy Pd-C-III, Pd-C-II, Pd-C-III) are mixed-type inhibitors [1]. Decursidin was the only compound in the panel to show pure competitive inhibition against BChE.

Alzheimer's Disease Butyrylcholinesterase Enzyme Kinetics BACE1 Neuroprotection

Multi-Target BACE1 and AChE Inhibition

Beyond its unique BChE inhibition profile, Decursidin also exhibits potent, dose-dependent inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and acetylcholinesterase (AChE) [1]. In a panel of six coumarins, IC50 values for AChE ranged from 1.0-4.01 µM and for BACE1 from 1.99-17.34 µM [1]. Molecular docking simulations support these findings, showing negative binding energies and tight binding to the active sites of all three enzymes [1]. This multi-target profile against key AD-related enzymes is a defining characteristic of Decursidin.

Alzheimer's Disease BACE1 Acetylcholinesterase Enzyme Inhibition Multi-target

No Effect on Mast Cell Anaphylactic Release

In a study assessing calcium antagonist-like actions on mast cells, several coumarins inhibited anaphylactic mediator release with defined IC50 values (e.g., Pd-Ia: 79 µM, Pd-II: 100 µM, Pd-III: 102 µM) [1]. Notably, Decursidin, along with a few other specific analogs, did not inhibit the release of mediators from purified mast cells induced by concanavalin A [1]. This negative data point is a key differentiator, showing a clear functional boundary for Decursidin's biological activity that is not shared by all coumarins.

Allergy Mast Cell Anaphylaxis Concanavalin A

Decursidin: Validated Research Applications


Multi-Target Chemical Probe for Alzheimer's Disease

Decursidin is ideally suited as a chemical probe for investigating the polypharmacology of Alzheimer's disease. Its validated, potent inhibition of AChE, BACE1, and BChE (with a unique competitive mechanism for BChE) [1] allows researchers to study the combined effects of targeting these three key pathological pathways simultaneously. This is a distinct advantage over probes that are selective for only one target, providing a more holistic view of pathway interaction and potential therapeutic synergy in in vitro AD models.

High-Potency Benchmark for Inflammation SAR

Researchers investigating the structure-activity relationship (SAR) of coumarins for anti-inflammatory drug development can utilize Decursidin as a benchmark. Its established rank as the second most potent inhibitor of NO production in a 9-compound panel [1] makes it a valuable intermediate control. Its potency is well above several analogs but definitively below the maximum observed (edulisin II), allowing for the study of molecular modifications that either increase or decrease activity relative to a well-characterized baseline [1].

Model Ligand for BChE Kinetics and Docking

For enzymologists and computational chemists, Decursidin serves as a model ligand for studying competitive inhibition of butyrylcholinesterase (BChE). Its well-documented kinetic profile and the availability of molecular docking data demonstrating tight binding to the active site [1] make it a robust tool for validating computational models of enzyme-ligand interactions and for designing new inhibitors based on its unique binding mode, which is distinct from other coumarin inhibitors [1].

Selectivity Tool for Mast Cell Biology

Decursidin's documented lack of activity in inhibiting anaphylactic mediator release from mast cells [2] makes it a specific tool for experiments requiring a pyranocoumarin that does not interfere with this pathway. This selectivity is crucial in studies of inflammation or allergy where mast cell activation is a potential confounding factor, allowing researchers to attribute observed effects to other, intended pathways without the complication of off-target mast cell stabilization.

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